2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
説明
This compound belongs to the benzoxazepine class, characterized by a fused benzodiazepine-like core with a 1,4-oxazepine ring. Key structural features include:
- 2,6-Difluorobenzamide moiety: Enhances electron-withdrawing properties and metabolic stability.
- 5-Isopentyl substituent: A branched alkyl chain (C5H11) at the 5-position of the oxazepine ring, contributing to increased lipophilicity.
- 3,3-Dimethyl and 4-oxo groups: Stabilize the tetrahydrobenzo-oxazepine conformation and influence hydrogen-bonding interactions.
The compound’s molecular formula is C23H26F2N2O3, with a calculated molecular weight of 416.47 g/mol.
特性
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3/c1-14(2)10-11-27-18-12-15(8-9-19(18)30-13-23(3,4)22(27)29)26-21(28)20-16(24)6-5-7-17(20)25/h5-9,12,14H,10-11,13H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWCRGURCMWWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Key Analog: N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide
This analog (ChemSpider ID: 20972873) shares the core benzoxazepine scaffold and 2,6-difluorobenzamide group but differs in the 5-position substituent (ethyl vs. isopentyl) .
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Modifications
Physicochemical Properties
- Molecular Weight : The 42.08 g/mol difference may influence pharmacokinetics (e.g., absorption, distribution) .
Bioactivity and Target Interactions
- Structural Clustering: Hierarchical clustering of bioactivity profiles indicates that even minor substituent changes can alter protein target interactions. The isopentyl group’s bulk may hinder binding to certain targets accessible to the ethyl analog .
- Mode of Action : Preliminary data suggest that increased lipophilicity correlates with enhanced activity against lipid-rich cellular targets, though off-target effects require validation .
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, typically starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core followed by benzamide coupling. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient benzamide attachment .
- Reactor optimization : Continuous flow reactors enhance control over temperature and mixing, reducing side reactions .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical for isolating high-purity product .
Which characterization techniques are most reliable for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isopentyl group at N5, fluorine atoms at C2/C6) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 416.469) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, though low crystal symmetry may require synchrotron radiation .
How can computational methods aid in analyzing the compound’s structural and electronic properties?
- Density Functional Theory (DFT) : Predicts electron distribution, fluorine’s electron-withdrawing effects, and amide resonance .
- Molecular docking : Screens potential protein targets (e.g., kinases) by simulating binding to the oxazepine core and benzamide moiety .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Substituent variation : Compare fluoro (vs. methoxy) at benzamide positions to modulate lipophilicity and target affinity .
- Core modifications : Replace isopentyl with ethyl/propyl groups to assess steric effects on kinase inhibition .
- Pharmacokinetic profiling : Use LogP calculations (e.g., ACD/Labs) to optimize solubility and blood-brain barrier penetration .
What mechanistic insights explain the compound’s potential as a kinase inhibitor?
- Enzyme kinetics assays : Measure IC50 against RIP1 kinase using fluorescence polarization assays .
- Binding mode analysis : Molecular dynamics simulations reveal hydrogen bonds between the benzamide carbonyl and kinase hinge region .
- Selectivity screening : Test against related kinases (e.g., JAK2, EGFR) to identify off-target effects .
What challenges arise in crystallographic analysis, and how can they be mitigated?
- Crystal twinning : SHELXD detects pseudosymmetry, while SHELXL refines twin laws .
- Low-resolution data : Use synchrotron sources (e.g., λ = 0.7–1.0 Å) and anisotropic displacement parameters to resolve disorder .
How should discrepancies in solubility and bioactivity data be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
